2-Bromo-4'-chlorobenzophenone
Overview
Description
2-Bromo-4'-chlorobenzophenone is a compound that is not directly studied in the provided papers. However, the papers do provide insights into the behavior of brominated and chlorinated phenols, which are structurally related to this compound. These studies focus on the formation of dioxins and furans from the thermal degradation of brominated and chlorinated phenols, which can be relevant to understanding the chemical behavior of this compound under similar conditions .
Synthesis Analysis
The synthesis of compounds related to this compound, such as various brominated phenols and their derivatives, is not explicitly detailed in the provided papers. However, the papers do discuss the formation of brominated and chlorinated byproducts from the thermal degradation of bromophenols, which suggests that high-temperature conditions can lead to complex reactions involving these types of compounds .
Molecular Structure Analysis
The molecular structure of this compound itself is not analyzed in the provided papers. However, studies on similar brominated compounds, such as (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, have been characterized using spectroscopic and X-ray diffraction techniques, which could be analogous to the methods used for analyzing the structure of this compound .
Chemical Reactions Analysis
The chemical reactions of brominated phenols, which are structurally related to this compound, have been studied extensively. These reactions include the formation of dioxins and furans under high-temperature conditions, which are significant due to their toxicological impact. The presence of bromine and chlorine substituents is known to influence the formation of these hazardous byproducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the studies do report on the properties of similar brominated and chlorinated compounds. For example, the photoreaction mechanisms of 2-bromophenols have been investigated, which could provide insights into the reactivity of this compound under light exposure . Additionally, the thermal behavior of related compounds has been analyzed, which may be relevant to understanding the stability and decomposition of this compound .
Scientific Research Applications
Photoreaction Mechanisms
Research on similar compounds like 2-bromophenol has revealed insights into photoreaction mechanisms. A study by Akai et al. (2002) investigated the photoreaction mechanisms of 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols, finding that different bromophenols produce different photoproducts under specific conditions. This information could be relevant for understanding the photochemical behavior of 2-Bromo-4'-chlorobenzophenone in various environments, such as in pharmaceutical or industrial applications (Akai et al., 2002).
High-Temperature Pyrolysis
Evans and Dellinger (2005) studied the pyrolysis of a 2-chlorophenol/2-bromophenol mixture, which is relevant for understanding the thermal degradation of this compound. They observed the formation of various compounds, including bromochlorodibenzo-p-dioxins, which can inform the safety and environmental impact of thermal processes involving such chemicals (Evans & Dellinger, 2005).
Electrochemical Behaviors
Amatore et al. (2008) investigated the electrochemical behaviors of similar compounds, such as 4-chlorobenzophenone and 4-bromobenzophenone. Their study on the interactions with cyclodextrins in various solvents provides insights into the electrochemical reduction and reactivity of bromobenzophenones, which could be crucial for applications in electrochemistry and material science (Amatore et al., 2008).
Environmental Fate in Water Treatment
Jiang et al. (2014) researched the oxidation of bromophenols during water treatment with potassium permanganate. This study is relevant for understanding how this compound might behave in water treatment processes, particularly in terms of the formation of brominated polymeric products and potential environmental impacts (Jiang et al., 2014).
Safety and Hazards
properties
IUPAC Name |
(2-bromophenyl)-(4-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGHDXSJCFWPNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573373 | |
Record name | (2-Bromophenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99585-64-5 | |
Record name | (2-Bromophenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.